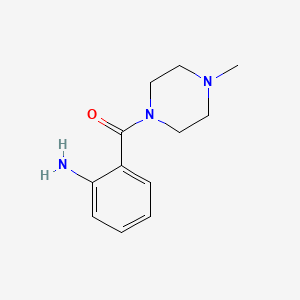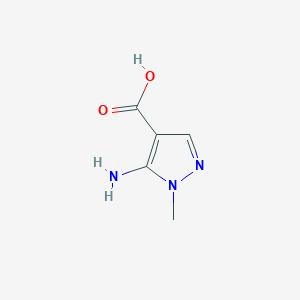
Uridine, 5'-azido-2',5'-dideoxy-
Overview
Description
Uridine, 5’-azido-2’,5’-dideoxy- is a modified nucleoside that has garnered considerable attention in various scientific fields for its unique properties and potential applications. This compound is characterized by the presence of an azido group at the 5’ position of the ribose ring and the absence of the 2’ and 3’ hydroxyl groups. These structural modifications endow the compound with distinctive chemical and biological properties.
Preparation Methods
The synthesis of Uridine, 5’-azido-2’,5’-dideoxy- typically involves the conversion of uridine to its 5’-azido derivative. One efficient method is a one-pot synthesis that utilizes the Appel reaction followed by azide substitution. This method involves the use of triphenylphosphine and carbon tetrachloride to convert the 5’-hydroxyl group of uridine to a 5’-chloride, which is then substituted by sodium azide to form the 5’-azido derivative . This approach is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Uridine, 5’-azido-2’,5’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amino derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, triphenylphosphine, carbon tetrachloride, and various reducing agents. The major products formed from these reactions are typically amino derivatives and triazoles .
Scientific Research Applications
Uridine, 5’-azido-2’,5’-dideoxy- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other modified nucleosides and nucleotides.
Biology: The compound is utilized in studies involving nucleic acid interactions and modifications.
Industry: The compound can be used in the development of diagnostic tools and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of Uridine, 5’-azido-2’,5’-dideoxy- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups to the nucleoside. This can lead to the inhibition of enzymes involved in nucleic acid metabolism and the disruption of nucleic acid structures.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-13-11-4-6-5(15)3-8(18-6)14-2-1-7(16)12-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,12,16,17)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGBIQTXMSHWJX-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189508 | |
| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35959-37-6 | |
| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035959376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)






![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)
![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)


